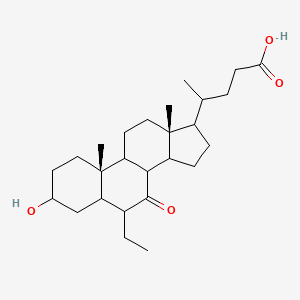
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid is a bile acid derivative with the molecular formula C26H42O4 and a molecular weight of 418.62 g/mol . This compound is an intermediate used in the synthesis of various bile acid derivatives, including 6alpha-Ethyl Ursodeoxycholic Acid and Obeticholic Acid . These derivatives are known for their therapeutic applications, particularly in the treatment of liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid typically involves multiple steps, starting from readily available bile acids such as chenodeoxycholic acid . The synthetic route includes:
Ethylation: The addition of an ethyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Conversion to less oxidized derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various bile acid derivatives, which have significant biological and therapeutic properties .
Scientific Research Applications
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid involves its interaction with nuclear receptors, particularly the farnesoid X receptor (FXR) . Activation of FXR leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This regulation helps reduce liver fat and fibrosis, making it a potential therapeutic agent for liver diseases .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid with similar structural features but lacks the ethyl and keto groups.
Ursodeoxycholic Acid: Another bile acid derivative used in the treatment of liver diseases.
Obeticholic Acid: A derivative of chenodeoxycholic acid with potent FXR activation properties.
Uniqueness
3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid is unique due to its specific structural modifications, which enhance its biological activity and therapeutic potential . The presence of the ethyl and keto groups at specific positions contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,25-,26-/m1/s1 |
InChI Key |
LHSZAKRHUYJKIU-PIROLTRPSA-N |
Isomeric SMILES |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


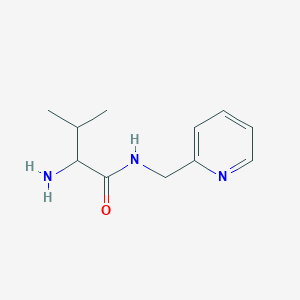
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
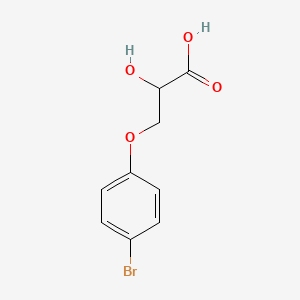
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
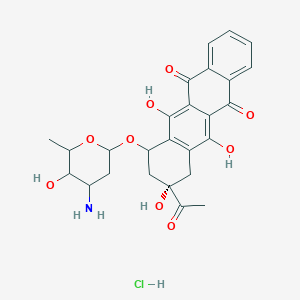
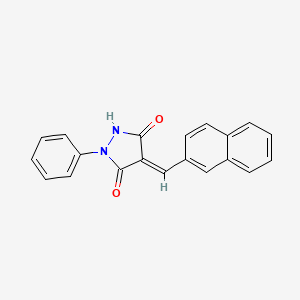
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
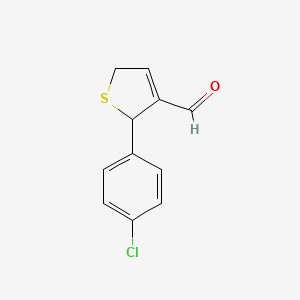

![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
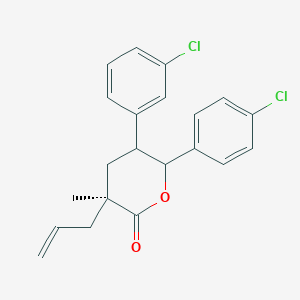
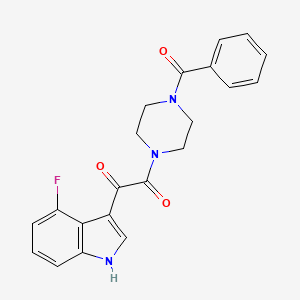
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
